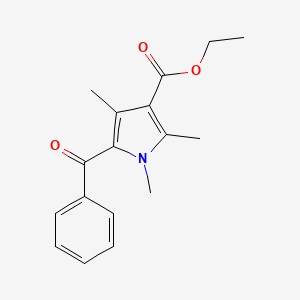
Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom in the ring. This particular compound is characterized by the presence of ethyl, benzoyl, and carboxylate groups attached to the pyrrole ring, along with three methyl groups at positions 1, 2, and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with benzoyl chloride, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-benzoyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with a formyl group instead of a benzoyl group.
1,2,4-Trimethylbenzene: A related aromatic compound with a benzene ring instead of a pyrrole ring.
Indole derivatives: Compounds with a similar heterocyclic structure but containing a nitrogen atom in a different position .
Properties
CAS No. |
106753-83-7 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
ethyl 5-benzoyl-1,2,4-trimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C17H19NO3/c1-5-21-17(20)14-11(2)15(18(4)12(14)3)16(19)13-9-7-6-8-10-13/h6-10H,5H2,1-4H3 |
InChI Key |
DBJLKVRJTNYHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C(=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















